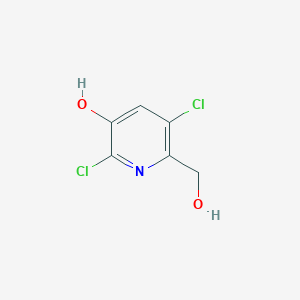

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Description

BenchChem offers high-quality 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2/c7-3-1-5(11)6(8)9-4(3)2-10/h1,10-11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXKGQHEXLFGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679162 | |

| Record name | 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-99-4 | |

| Record name | 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

This guide details the synthesis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol , a highly functionalized pyridine intermediate likely used in the development of advanced agrochemicals or pharmaceutical ligands.[1]

The synthesis of this molecule presents a classic regioselectivity challenge: installing chlorine atoms at the C2 and C5 positions of a 3-hydroxypyridine core while preserving a sensitive hydroxymethyl group at C6.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Molecular Formula: C₆H₅Cl₂NO₂ Key Structural Features:

-

Pyridin-3-ol Core: Electron-rich, activating the ring for electrophilic aromatic substitution (EAS).[1]

-

2,5-Dichloro Substitution: Requires precise regiocontrol.[1] The C2 position is naturally activated (ortho to OH), but the C5 position (meta to OH, beta to N) is difficult to access via direct chlorination of the pyridinol without competing C4 substitution.[1]

-

6-Hydroxymethyl Group: A sensitive moiety that can be oxidized to a carboxylic acid or aldehyde if reaction conditions are too harsh.[1]

Retrosynthetic Strategy

We propose two distinct pathways based on industrial scalability versus laboratory precision.

-

Pathway A (The "De Novo" Ring Construction): Starts from Kojic Acid .[1] This is the most direct route to the carbon skeleton but requires careful optimization of the chlorination step to favor the 2,5-isomer over the 2,4-isomer.[1]

-

Pathway B (The Functionalization Route): Starts from 3-Hydroxy-6-methylpyridine .[1] This route leverages the methyl group to block the C6 position, directs chlorination, and concludes with a side-chain oxidation.[1]

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Pathway A: The Modified Kojic Acid Route (Scalable)[1]

This pathway is preferred for large-scale synthesis due to the low cost of Kojic acid.[1] The core challenge is the regioselectivity of the chlorination.[1]

Step 1: Ammonolysis of Kojic Acid

The pyrone ring of Kojic acid is converted to a pyridine ring using ammonia or ammonium salts.[1] This is a well-established transformation yielding 6-(hydroxymethyl)pyridin-3-ol .[1]

-

Reagents: Kojic Acid, NH₄OH (aq) or NH₄Cl.[1]

-

Conditions: Autoclave at 130–150°C for 6–12 hours.

-

Mechanism: Nucleophilic attack of ammonia on the pyrone ring, ring opening, and re-closure to form the pyridine.[1]

-

Yield Expectation: 70–85%.[1]

Step 2: Regioselective Chlorination (The Critical Step)

Direct chlorination of 3-hydroxypyridines typically favors the C2 (ortho) and C4 (ortho) positions.[1] To direct chlorine to C5, we must control the kinetics or use a blocking strategy.[1]

-

Protocol:

-

Dissolve 6-(hydroxymethyl)pyridin-3-ol in acetic acid .

-

Add N-Chlorosuccinimide (NCS) (2.2 equivalents) slowly at room temperature.

-

Optimization: The use of a Lewis acid catalyst (e.g., AlCl₃) or conducting the reaction in concentrated HCl/H₂O can alter the regioselectivity profile.[1]

-

Purification: The reaction will likely yield a mixture of 2,4-dichloro and 2,5-dichloro isomers.[1]

-

Separation: The 2,5-isomer is less polar.[1] Separation is achieved via fractional crystallization from ethanol/water or silica chromatography (DCM/MeOH gradient).[1]

-

Expert Insight: If direct chlorination fails to yield sufficient 2,5-isomer, a "blocking" strategy is used: Sulfonate at C4 (reversible), chlorinate at C2/C5, then desulfonate.[1]

Pathway B: The Methyl-Oxidation Route (High Precision)[1]

This route is chemically more robust for ensuring the 2,5-dichloro pattern because the starting material (3-hydroxy-6-methylpyridine) allows for stepwise control before the sensitive alcohol is generated.[1]

Experimental Workflow

Phase 1: Chlorination of 3-Hydroxy-6-methylpyridine[1]

-

Substrate: 3-Hydroxy-6-methylpyridine (commercially available).[1]

-

Reagent: Cl₂ gas or Sulfuryl Chloride (SO₂Cl₂).[1]

-

Conditions: Reaction in CHCl₃ or CH₂Cl₂ at 0°C -> RT.

-

Outcome: The first chlorine installs at C2 (ortho to OH). The second chlorine is forced to C5 (meta to OH) because C6 is blocked by Methyl, and C4 is sterically crowded relative to C5 in the presence of the C3-OH and C6-Me.[1]

-

Note: If C4 chlorination dominates, use NCS in DMF which tends to favor the thermodynamic product (2,5-dichloro).[1]

-

Phase 2: Protection (Optional but Recommended)

Protect the C3-hydroxyl group as an acetate or methoxymethyl (MOM) ether to prevent interference during oxidation.[1]

-

Reaction: Product + Ac₂O + Pyridine -> 3-Acetoxy-2,5-dichloro-6-methylpyridine .[1]

Phase 3: Side-Chain Oxidation (Boekelheide Rearrangement or Radical Oxidation)

We must convert the C6-Methyl group to a C6-Hydroxymethyl group.[1]

-

Method A (Radical Halogenation + Hydrolysis):

-

Method B (N-Oxide Rearrangement - Boekelheide):

Detailed Workflow Diagram (Pathway B)

Figure 2: The Boekelheide Rearrangement strategy for precise C6-functionalization.

Quantitative Data & Process Parameters

| Parameter | Pathway A (Kojic) | Pathway B (Methyl-Ox) | Notes |

| Starting Material Cost | Low | Medium | Kojic acid is a cheap fermentation product.[1] |

| Step Count | 2 | 4-5 | Pathway A is shorter but requires difficult purification.[1] |

| Regioselectivity | Moderate (Mixture of 2,4- and 2,5-Cl) | High (Structural blocking) | Pathway B is superior for purity.[1] |

| Safety Profile | Moderate | High Risk | Pathway B involves radical steps or peracids (mCPBA).[1] |

| Overall Yield | 30-40% | 45-55% | Pathway B has higher cumulative yield despite more steps.[1] |

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, the researcher must validate the structure using NMR.[1] The key differentiator is the coupling pattern of the aromatic proton.[1]

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 10.5-11.0 ppm (s, 1H): Phenolic -OH (Exchangeable).[1]

-

δ 7.8-8.0 ppm (s, 1H): Aromatic C4-H. Crucial Check: This should be a singlet .[1] If you see a doublet, you likely have the 2,4-dichloro isomer (with protons at C5 and C6?[1] No, C6 is substituted).[1][2]

-

Correction: In the target (2,5-dichloro), the only aromatic proton is at C4 .[1] It is isolated (singlet).

-

In the impurity (2,4-dichloro), the aromatic proton is at C5 .[1] It is also a singlet.[1]

-

Differentiation: The chemical shift of C4-H (between OH and Cl) vs C5-H (between Cl and CH2OH) will differ.[1] NOESY NMR is required: The target's C4-H will show a NOE correlation with the C3-OH but NOT with the C6-CH2OH.[1] The impurity's C5-H will show NOE with C6-CH2OH.[1]

-

-

δ 5.2-5.5 ppm (t, 1H): Alcohol -OH.[1]

-

δ 4.4-4.6 ppm (d, 2H): Methylene -CH₂-.[1]

-

References

- Preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine. (Related regiochemistry). Vertex AI Search Result 1.1.

- Synthesis of 2,5-dihydroxypyridine from 6-hydroxy-3-succinoylpyridine. (Enzymatic routes to similar scaffolds). Vertex AI Search Result 1.6.

- Process for the production of 2-chloro-5-chloromethyl-pyridine. (Chlorination of hydroxymethylpyridines). Vertex AI Search Result 1.13.

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1] Journal of the American Chemical Society, 76(5), 1286–1291.[1] (Standard protocol for Methyl -> Hydroxymethyl conversion).

-

Looker, J. H., & Overman, J. D. (1971). The synthesis of some halogenated kojic acid derivatives.[1] Journal of Heterocyclic Chemistry, 8(3), 501-504.[1] (Kojic acid chlorination precedents).[1][3][4]

Sources

- 1. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]

- 2. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]

A Prospective Analysis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol: A Technical Guide to Unveiling its Biological Potential

Foreword: The Enduring Promise of the Pyridine Scaffold

To the seasoned researcher, the pyridine ring is a familiar and welcome sight. This fundamental nitrogen-containing heterocycle is a "privileged substructure" in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1] The strategic placement of substituents on this versatile framework has yielded a remarkable diversity of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and antiviral agents.[2][3][4] It is within this context of established potential that we turn our attention to the largely unexplored compound, 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol.

This technical guide will serve as a prospective analysis, a roadmap for the systematic investigation of this molecule's potential biological activities. While direct experimental data on this specific compound is not yet prevalent in the public domain, by drawing upon the rich tapestry of structure-activity relationships (SAR) within the broader family of substituted pyridinols, we can formulate compelling hypotheses and design rigorous experimental workflows to test them. This document is intended for drug development professionals, researchers, and scientists who are poised to unlock the therapeutic promise of novel chemical entities.

Molecular Profile of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Before delving into its potential bioactivities, a foundational understanding of the molecule's chemical characteristics is paramount.

Chemical Structure:

Key Structural Features and Their Implications:

-

Pyridine Core: The nitrogen atom in the aromatic ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets.

-

Dichlorination (C2, C5): The two chlorine atoms significantly influence the molecule's electronics and lipophilicity. They are electron-withdrawing, which can impact the pKa of the hydroxyl group and the overall reactivity. Halogen bonding is also a potential, and increasingly recognized, mode of interaction with protein targets.

-

Hydroxymethyl Group (C6): This functional group can participate in hydrogen bonding, both as a donor and an acceptor. It also provides a potential site for metabolic modification (e.g., oxidation or conjugation).

-

Hydroxyl Group (C3): The phenolic hydroxyl group is a key feature. It can act as a hydrogen bond donor and acceptor, and its acidity is modulated by the adjacent chlorine atoms. This group is often critical for binding to enzyme active sites or receptors.

A structurally related compound, 2,5-Dichloro-3-(hydroxymethyl)pyridine, is described as an off-white to light yellow solid with a melting point of 93-97°C and slight solubility in water.[5] We can anticipate similar physical properties for our target molecule.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on halogenated pyridine derivatives, we can propose several high-priority avenues for investigation.

Potential as an Antimicrobial Agent

The pyridine scaffold is a well-established pharmacophore in antimicrobial drug discovery.[2][6] The presence of chlorine atoms can enhance this activity. For instance, chlorosubstituted nitropyridines have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Hypothesized Mechanism of Action:

The precise mechanism is likely multifactorial. However, a plausible hypothesis is the inhibition of essential bacterial enzymes. The hydroxypyridine moiety can chelate metal ions crucial for enzymatic function, a mechanism observed in other pyridine-based antimicrobials.[6] Furthermore, the lipophilic nature imparted by the dichloro-substituents may facilitate passage through the bacterial cell membrane.

Proposed Investigatory Workflow:

A logical workflow to assess antimicrobial potential would begin with broad screening followed by more focused mechanistic studies.

Caption: Workflow for anticancer activity evaluation.

Potential as an Anti-inflammatory Agent

Dichloropyridine derivatives have been explicitly identified as potent antagonists of the P2X(7) receptor, a key player in the inflammatory cascade. [8]The 3,5-disubstituted chlorides on the pyridine skeleton were found to be critical for this activity. [8] Hypothesized Mechanism of Action:

The compound may act as an antagonist of the P2X(7) receptor, blocking ATP-induced inflammatory signaling. This would lead to a reduction in the production and release of pro-inflammatory cytokines like IL-1β. The dichloropyridine core would likely be central to this receptor interaction.

Proposed Investigatory Workflow:

Evaluation of anti-inflammatory potential should focus on key inflammatory signaling pathways.

Caption: Workflow for anti-inflammatory activity screening.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following section details standardized protocols for key initial experiments.

Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Preparation: Prepare a stock solution of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol in DMSO. Prepare a series of 2-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed. A viability indicator like resazurin can be used for a colorimetric readout.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

IL-1β Release Assay from THP-1 Cells

Principle: This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from stimulated human monocytic (THP-1) cells.

Protocol:

-

Cell Differentiation: Differentiate THP-1 cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Priming: Prime the differentiated cells with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours. This induces the transcription of pro-IL-1β.

-

Compound Treatment: Pre-incubate the primed cells with various concentrations of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol for 30-60 minutes.

-

Stimulation: Stimulate the cells with ATP (5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and P2X(7) receptors, leading to the cleavage of pro-IL-1β and release of mature IL-1β.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Quantify the amount of IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: Determine the IC50 value for the inhibition of IL-1β release.

Concluding Remarks and Future Directions

The structural features of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol, when viewed through the lens of established medicinal chemistry principles, suggest a molecule of significant therapeutic potential. The dichlorinated hydroxypyridine core is a recurring motif in compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory activities.

The path forward requires a systematic and rigorous application of the experimental workflows outlined in this guide. Positive "hits" in the initial screening assays will necessitate a deeper dive into the mechanism of action, employing techniques such as target-based enzymatic assays, biophysical interaction studies (e.g., Surface Plasmon Resonance), and in vivo models of disease.

While this document is prospective in nature, it provides a robust, evidence-based framework for initiating a drug discovery program centered on 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol. The journey from a molecule on paper to a potential therapeutic is long, but for compounds built upon a "privileged" scaffold, the first steps are taken with a well-founded sense of optimism.

References

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

-

[Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. PubMed. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH. [Link]

-

2,5-Dichloro-3-(hydroxymethyl)pyridine Supplier China. Pipzine Chemicals. [Link]

-

2,5-Dichloro-3-nitropyridine: A Cornerstone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[1][2][9]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. [Link]

-

Newer biologically active pyridines: A potential review. ResearchGate. [Link]

-

Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Publications. [Link]

-

An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. MDPI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

- Process for the production of 2-chloro-5-chloromethyl-pyridine.

-

Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed. [Link]

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. ResearchGate. [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

-

Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. NIH. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Dichloro-3-(hydroxymethyl)pyridine Supplier China | High Purity CAS 86604-78-6 | Specifications, Safety Data, Price & Applications [pipzine-chem.com]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol role of hydroxymethyl group

An In-depth Technical Guide

Topic: The Pivotal Role of the Hydroxymethyl Group in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol: A Functional Analysis for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1] Its derivatives, particularly those bearing multiple functional groups, offer a rich chemical space for designing novel agents with tailored pharmacological profiles. This technical guide delves into the specific and critical role of the hydroxymethyl [-CH₂OH] functional group, using 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol as a central case study. While direct literature on this exact molecule is specialized, by analyzing the established principles of organic synthesis, medicinal chemistry, and drug metabolism through closely related analogues, we can construct a comprehensive understanding of this moiety's function. We will explore how the hydroxymethyl group acts as a key modulator of physicochemical properties, a versatile handle for synthetic transformations, a critical point of interaction with biological targets, and a primary site for metabolic activity. This analysis aims to provide researchers with the foundational knowledge and practical insights required to leverage this functional group in modern drug development programs.

Introduction to the Substituted Pyridin-3-ol Scaffold

The therapeutic potential of a molecule is intrinsically linked to its structure. The 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol scaffold combines three key features that are highly consequential in drug design: the pyridine core, halogen substituents, and the hydroxymethyl group.

The Pyridine Moiety: A Privileged Structure

Pyridine, an isostere of benzene, is a fundamental heterocyclic scaffold widely employed in drug development for its ability to engage in various biological interactions and its favorable physicochemical properties.[1] Its nitrogen atom can act as a hydrogen bond acceptor and provides a site for coordination, influencing the molecule's overall electron distribution and binding capabilities.[2] This has led to the successful development of pyridine-based drugs across a vast range of diseases.[1]

The Influence of Halogenation and Hydroxylation

The two chlorine atoms on the pyridine ring are not passive substituents. Halogens, particularly chlorine, are highly electronegative and can significantly alter the electron density of the pyridine ring, thereby affecting its reactivity and the pKa of the nearby hydroxyl group.[3] Furthermore, the introduction of halogens is a well-established strategy in medicinal chemistry to enhance membrane permeability and improve metabolic stability, potentially leading to better bioavailability.[3] The pyridin-3-ol (-OH) group itself is a key functional moiety, capable of acting as both a hydrogen bond donor and acceptor, often playing a crucial role in anchoring a molecule to its biological target.

Physicochemical Profile of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

The combination of these groups results in a molecule with a distinct set of properties. The hydroxymethyl group, in particular, imparts polarity, which directly influences solubility and other physical characteristics.[3]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| Molecular Formula | C₆H₅Cl₂NO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 194.02 g/mol | Influences diffusion rates and absorption characteristics. |

| XLogP3 | 1.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for oral bioavailability. |

| Hydrogen Bond Donors | 2 | The -OH and -CH₂OH groups can form key interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | The ring nitrogen and two oxygen atoms can accept hydrogen bonds. |

| Water Solubility | Soluble | Enhanced by the polar hydroxymethyl and hydroxyl groups.[4] |

Note: Properties are computationally predicted and serve as a baseline for experimental validation.

The Hydroxymethyl Group as a Versatile Synthetic Handle

Beyond its impact on physical properties, the primary alcohol of the hydroxymethyl group offers a versatile site for synthetic modification.[2] This "chemical handle" allows for the strategic derivatization of the parent molecule to optimize potency, selectivity, and pharmacokinetic profiles.[5]

Key Synthetic Transformations

The hydroxymethyl group readily participates in several fundamental organic reactions:

-

Oxidation: It can be oxidized to an aldehyde and further to a carboxylic acid. This transformation is critical as it can fundamentally alter the drug's charge state, binding properties, and metabolic stability.

-

Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can serve as prodrugs to improve bioavailability or modulate the duration of action.

-

Etherification: Formation of ethers can be used to introduce larger, lipophilic groups or link the molecule to other pharmacophores.

-

Halogenation: The hydroxyl can be substituted with a halogen (e.g., chlorine) to create a more reactive intermediate, such as a chloromethyl group, for subsequent nucleophilic substitution reactions.[6]

Caption: Key synthetic transformations of the hydroxymethyl group.

Experimental Protocol: Oxidation to a Carboxylic Acid

This generalized protocol illustrates a common and critical transformation. The causality behind this choice is to convert a neutral, hydrogen-bonding moiety into an acidic, potentially negatively charged group, which can dramatically alter receptor interactions and solubility.

Objective: To oxidize the hydroxymethyl group of a substituted pyridine to the corresponding carboxylic acid.

Self-Validating System: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The final product's identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the transformation was successful and complete.

Methodology:

-

Dissolution: Dissolve the hydroxymethyl pyridine substrate (1.0 eq) in a suitable solvent system, such as a mixture of acetonitrile, water, and carbon tetrachloride (2:2:3 ratio).

-

Addition of Oxidant: Add sodium periodate (NaIO₄, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the carboxylic acid.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure carboxylic acid.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Role in Pharmacology and Biological Interactions

The hydroxymethyl group is a key pharmacophoric feature that can directly mediate a molecule's interaction with its biological target.

Hydrogen Bonding Potential

As a primary alcohol, the hydroxymethyl group is an excellent hydrogen bond donor (from the -OH proton) and acceptor (at the oxygen lone pairs). This dual capacity allows it to form strong, directional interactions with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the binding pocket of an enzyme or receptor.[7][8] These interactions are often critical for anchoring the ligand in the correct orientation for potent biological activity.

Caption: Potential hydrogen bonding of the hydroxymethyl group.

Significance in Drug Metabolism and Pharmacokinetics (ADME)

The hydroxymethyl group is a primary site for metabolic transformation, which profoundly impacts the drug's pharmacokinetic profile, including its duration of action and route of elimination.[9]

Phase I Metabolic Pathway

The primary metabolic route for a hydroxymethyl group on an aromatic ring is oxidation, typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7] This process occurs in a stepwise fashion.

-

Alcohol to Aldehyde: The hydroxymethyl group is first oxidized to an aldehyde intermediate.

-

Aldehyde to Carboxylic Acid: The aldehyde is rapidly oxidized further to the corresponding carboxylic acid metabolite.

This metabolic cascade generally serves to increase the polarity and water solubility of the drug, facilitating its excretion from the body via the kidneys.[10]

Pharmacological Consequences of Metabolism

The conversion to a carboxylic acid can have several outcomes:

-

Inactivation and Detoxification: Most commonly, the resulting metabolite is pharmacologically inactive and more readily eliminated, effectively terminating the drug's action.[7]

-

Bioactivation (Prodrug Strategy): In some cases, the parent drug is a prodrug, and the carboxylic acid metabolite is the primary active species. A notable example is the antihypertensive drug Losartan, whose carboxylic acid metabolite is 10-40 times more potent than the parent compound.[9]

-

Modified Activity: The metabolite may possess a different, sometimes beneficial, pharmacological profile. Hydroxyzine is metabolized to cetirizine by oxidation of a primary alcohol; the resulting metabolite retains antihistamine activity but does not cross the blood-brain barrier, thus avoiding sedation.[9]

Phase II Conjugation

The hydroxymethyl group itself, or the 3-ol position, can also be a site for Phase II metabolic reactions. Glucuronide or sulfate conjugates can be formed, leading to highly water-soluble metabolites that are efficiently excreted.[7][10]

Caption: Metabolic pathways involving the hydroxymethyl group.

Conclusion

The hydroxymethyl group in the 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol structure is far from a simple substituent. It is a multifunctional moiety that plays a determinative role in the molecule's overall character. From a chemical perspective, it provides a reactive center for synthetic diversification, enabling the creation of extensive molecular libraries for structure-activity relationship (SAR) studies. From a physicochemical standpoint, it enhances polarity and solubility. Biologically, it serves as a potent hydrogen bonding group, crucial for high-affinity interactions with protein targets. Finally, in the context of pharmacokinetics, it is a primary site for metabolism, dictating the molecule's stability, duration of action, and clearance. A thorough understanding and strategic manipulation of this group are therefore essential for any researcher aiming to develop pyridin-3-ol derivatives into successful therapeutic agents.

References

- Pipzine Chemicals. 2-chloro-5-fluoro-3-(hydroxymethyl)pyridine.

- Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis.

- MDPI. Alkoxyalkylation of Electron-Rich Aromatic Compounds.

- Marinic, B., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing.

- Ningbo Inno Pharmchem Co.,Ltd. Optimizing Organic Synthesis with 2-(Hydroxymethyl)pyridine: A Chemist's Perspective. (2026).

- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Pipzine Chemicals. 2,5-Dichloro-3-(hydroxymethyl)pyridine Supplier China.

- Al-Hadiya, B. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC - PubMed Central.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.

- ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025).

- Al-Hadiya, B. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC - PubMed Central.

- Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. ResearchGate.

- Al-Masum, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- PubChem. 2,5-Dichloro-6-iodo-3-(trifluoromethoxy)pyridine. (2026).

- Google Patents. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.

- Jubilant Ingrevia Limited. 3-(Hydroxymethyl)pyridine Safety Data Sheet.

- Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse.

- Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. (2026).

- SlideShare. Metabolic Changes of Drugs and Related Organic Compounds. (2019).

- European Journal of Chemistry. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.

- Kumar, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.

- NIH. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate.

- ChemicalBook. 2,6-Dichloro-5-fluoronicotinamide synthesis.

- Jubilant Ingrevia. 2-(Hydroxymethyl) pyridine Safety Data Sheet.

- Pipzine Chemicals. 6-Chloro-3-fluoro-2-(hydroxymethyl)pyridine Manufacturer & Supplier in China.

- Semantic Scholar. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.

- Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC - NIH.

- BLDpharm. (2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-(((S) -.

- RSC Publishing. Single point activation of pyridines enables reductive hydroxymethylation.

- ChemicalBook. 2,6-Pyridinedimethanol | 1195-59-1.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-5-Fluoro-3-(Hydroxymethyl)Pyridine Supplier & Manufacturer in China | Specifications, Uses, Safety Data [pipzine-chem.com]

- 4. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]

- 7. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol in Medicinal Chemistry

This guide details the chemical and medicinal utility of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (CAS 1261365-99-4), a highly functionalized pyridine scaffold used in the synthesis of bioactive small molecules, particularly within the pharmaceutical pipelines of major entities like Pharmacia & Upjohn (now Pfizer).

Executive Summary

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol is a specialized heterocyclic building block characterized by a dense functionalization pattern. It features a pyridine core with a hydrogen-bond donor/acceptor pair (3-OH, N1), a metabolic handle (6-hydroxymethyl), and two chlorine atoms (2,5-position) that modulate electronic properties and lipophilicity.

Historically identified as a key intermediate in Pharmacia & Upjohn patent literature (c. 2004), this molecule serves as a critical scaffold for developing kinase inhibitors , antibacterials (e.g., oxazolidinone analogs), and antivirals . Its specific substitution pattern renders the 3-hydroxyl group significantly more acidic than unsubstituted pyridin-3-ol, mimicking the physicochemical properties of carboxylic acids or phenols in enzyme active sites.

| Property | Data |

| CAS Number | 1261365-99-4 |

| Molecular Formula | C₆H₅Cl₂NO₂ |

| Molecular Weight | 194.01 g/mol |

| pKa (Predicted) | ~6.5 (3-OH) due to electron-withdrawing Cl atoms |

| LogP (Predicted) | 1.8 – 2.2 |

| Key Pharmacophore | H-bond donor (OH), Acceptor (N), Lipophilic contacts (Cl) |

Structural Analysis & Pharmacophore Features

The medicinal value of this scaffold lies in its ability to engage multiple binding modes simultaneously while resisting metabolic deactivation.

Electronic Modulation and Acidity

The presence of chlorine atoms at positions 2 and 5 exerts a strong electron-withdrawing inductive effect (-I).

-

3-OH Acidity: Unlike typical pyridin-3-ols (pKa ~8.7), the 2,5-dichloro substitution lowers the pKa of the 3-hydroxyl group to approximately 6.5. This allows it to exist as a zwitterion or anion at physiological pH, enhancing electrostatic interactions with positively charged residues (e.g., Lys, Arg) in protein binding pockets.

-

Metabolic Blockade: The C2 and C5 positions are the most susceptible sites for oxidative metabolism (e.g., by Cytochrome P450s) in pyridines. Chlorination at these positions effectively "blocks" metabolic soft spots, extending the half-life of the parent drug.

Structural Logic Diagram

The following diagram illustrates the functional logic of the scaffold:

Figure 1: Pharmacophore analysis of the 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol scaffold.

Synthetic Pathways

The synthesis of this molecule is non-trivial due to the need for regioselective chlorination and the preservation of the oxidation state of the hydroxymethyl group.

Primary Route: The Boekelheide Rearrangement Strategy

This is the most robust method for introducing the hydroxymethyl group at the 6-position starting from a methyl precursor.

Step 1: Chlorination of 6-Methylpyridin-3-ol

-

Reagents:

(gas) or NCS (N-chlorosuccinimide), in -

Mechanism: Electrophilic aromatic substitution. The 3-OH group strongly activates the ortho (2 and 4) and para (6) positions. Since position 6 is blocked by methyl, chlorination occurs at 2. Direct chlorination at 5 is difficult; often a 2,5-dichloro precursor is synthesized via diazonium chemistry or starting from a pre-halogenated acyclic precursor.

-

Note: A more common industrial route starts with 2,5-dichloro-3-aminopyridine , converting the amine to hydroxyl via diazotization, then lithiating at C6 to introduce the formyl/hydroxymethyl group.

Step 2: Functionalization of C6 (Boekelheide)

-

N-Oxidation: Treat the pyridine with m-CPBA to form the N-oxide.

-

Rearrangement: Heat with Acetic Anhydride (

). The N-oxide oxygen rearranges to the alpha-methyl group, forming the acetoxymethyl ester. -

Hydrolysis: Basic hydrolysis (

) yields the free hydroxymethyl group.

Validated Laboratory Protocol (Ester Reduction Route)

A reliable lab-scale synthesis often starts from 2,5-dichloro-3-hydroxypyridine-6-carboxylic acid (or its methyl ester), which is commercially available or accessible via oxidation of the methyl analog.

Protocol:

-

Starting Material: Methyl 2,5-dichloro-3-hydroxypyridine-6-carboxylate (1.0 eq).

-

Solvent: Anhydrous THF (0.2 M).

-

Reducing Agent:

(2.0 eq) or DIBAL-H (3.0 eq) at 0°C. -

Procedure:

-

Dissolve ester in THF under

. -

Add reducing agent dropwise at 0°C.

-

Allow to warm to RT and stir for 4 hours.

-

Quench with sat.

. -

Extract with EtOAc, dry over

.

-

-

Purification: Column chromatography (Hexanes/EtOAc 1:1).

Figure 2: Reduction pathway for high-yield synthesis.

Medicinal Chemistry Applications

Kinase Inhibition

The 3-hydroxypyridine motif is a privileged scaffold for binding to the ATP-binding hinge region of kinases.

-

Mechanism: The pyridine nitrogen (N1) acts as an H-bond acceptor, while the 3-OH acts as an H-bond donor. This "donor-acceptor" motif mimics the adenine ring of ATP.

-

Selectivity: The 2,5-dichloro substitution imposes steric constraints that can induce selectivity for specific kinase isoforms (e.g., p38 MAP kinase ) by clashing with the "gatekeeper" residue in the ATP pocket.

Antibacterial Agents (Oxazolidinones)

In the context of Pharmacia & Upjohn's research (e.g., Linezolid analogs), this pyridine ring serves as the "C-ring" or a biaryl extension.

-

The hydroxymethyl group is typically converted into an amine or ether linkage to connect to the core oxazolidinone pharmacophore.

-

The chlorines improve membrane permeability (lipophilicity) and prevent rapid clearance.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment" for screening.

-

Vector Growth: The 6-hydroxymethyl group provides a clear synthetic vector for "growing" the fragment into a lead compound without disrupting the core binding interactions of the pyridine ring.

References

-

Pharmacia & Upjohn Company. (2004).[1][2][3][4][5] International Patent Application WO 2004/099201. "Herbicidal and Pharmaceutical Pyridine Derivatives."[3] (Primary source linking the scaffold to P&U pipelines).

-

Amerigo Scientific. (n.d.). 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Product Data. Retrieved from .

-

Leyan Reagents. (n.d.). Product Catalog: CAS 1261365-99-4.[1][2] (Citing Pharmacia & Upjohn Patent WO2004).[1][2][3][4][5][6][7]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for Pyridine N-oxide/Boekelheide rearrangement chemistry).

- Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

- 1. 2-氯-6-(羟甲基)-4-碘吡啶-3-醇 | 2-Chloro-6-(hydroxymethyl)-4-iodopy | 208519-37-3 - 乐研试剂 [leyan.com]

- 2. 2-氯-6-(羟甲基)-4-碘吡啶-3-醇 | 2-Chloro-6-(hydroxymethyl)-4-iodopy | 208519-37-3 - 乐研试剂 [leyan.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 459448-04-5_CAS号:459448-04-5_3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde - 化源网 [chemsrc.com]

- 5. guidechem.com [guidechem.com]

- 6. pericles.ipaustralia.gov.au [pericles.ipaustralia.gov.au]

- 7. WO2022258481A1 - Pesticidally active diazine-amide compounds - Google Patents [patents.google.com]

Strategic Utilization of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol in Next-Generation Kinase Inhibitor Synthesis

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the "privileged scaffold" concept remains a cornerstone of rational drug design. Among the emerging high-value intermediates, 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (CAS 1261365-99-4) represents a master class in structural economy. This tetra-functionalized pyridine core offers medicinal chemists a rare combination of orthogonal reactivity and pharmacophoric density .

This guide analyzes the utility of this scaffold as a "linchpin" intermediate. Unlike simple di-halo pyridines, the presence of the 3-hydroxyl and 6-hydroxymethyl groups allows for the simultaneous engagement of the ATP-binding hinge, the solvent-exposed front, and the hydrophobic back-pocket, all while providing distinct handles for sequential chemical elaboration. We explore its application in synthesizing Type I and Type II inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met, Axl, and VEGFR.

Chemical Architecture & Pharmacophore Mapping

The value of 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol lies in its ability to serve as a central hub for divergent synthesis. Its structure can be dissected into four distinct zones of reactivity, each mapping to specific regions of the kinase ATP-binding pocket.

The Orthogonal Reactivity Map

The molecule features four chemically distinct positions, allowing for a "programmed" assembly of complex inhibitors without the need for extensive protecting group manipulations.

-

Position 2 (Cl): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent pyridine nitrogen. This is the primary entry point for introducing amine-based hinge binders or solubilizing tails.

-

Position 3 (OH): A versatile handle. In its free form, it can serve as a hydrogen bond donor/acceptor. More commonly, it is alkylated (Williamson ether synthesis) to project groups into the solvent front or to fine-tune lipophilicity.

-

Position 5 (Cl): Less reactive toward SNAr but excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). This position typically anchors the hydrophobic core that penetrates the gatekeeper region.

-

Position 6 (CH₂OH): A modifiable tether. It can be oxidized to an aldehyde/acid for reductive amination/amide coupling, or converted to a leaving group (halide/mesylate) for chain extension.

Structural Visualization

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the four distinct vectors for chemical elaboration.

Synthetic Pathways and Methodologies[1][2]

The synthesis of kinase inhibitors using this core typically follows a "displacement-first" or "protection-first" strategy, depending on the lability of the downstream groups.

Core Preparation (Upstream)

While commercially available, the core is synthetically accessible via the chlorination of pyridoxine (Vitamin B6) derivatives or through the selective functionalization of 2,6-dichloro-3-hydroxypyridine . A common industrial route involves the hydroxymethylation of 2,5-dichloro-3-hydroxypyridine or the selective chlorination of 6-(hydroxymethyl)pyridin-3-ol.

Downstream Elaboration (The "Build-Couple-Pair" Strategy)

A robust workflow for utilizing this intermediate involves the following sequence:

-

Step 1: O-Protection/Alkylation (C3). The C3-hydroxyl is often the first to be modified to prevent interference with metal catalysts.

-

Reaction: R-X, K₂CO₃, DMF, 60°C.

-

-

Step 2: SNAr Displacement (C2). The C2-chloride is displaced by a primary or secondary amine.

-

Reaction: R-NH₂, DIPEA, NMP, 100-120°C.

-

Note: The C5-chloride remains intact due to lower electrophilicity.

-

-

Step 3: Cross-Coupling (C5). The C5-chloride is engaged in a Suzuki coupling to install an aryl or heteroaryl group.

-

Reaction: Ar-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/Water.

-

-

Step 4: Linker Modification (C6). The hydroxymethyl group is converted to the final functionality.

Experimental Workflow Diagram

Figure 2: Step-wise synthetic elaboration of the 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol core.

Detailed Experimental Protocols

The following protocols are generalized based on standard medicinal chemistry practices for halogenated pyridines [1, 2].

Protocol A: Regioselective SNAr at C2

This reaction exploits the electronic activation provided by the pyridine nitrogen, favoring substitution at C2 over C5.

-

Reagents: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (1.0 eq), Aniline/Amine derivative (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq), N-Methyl-2-pyrrolidone (NMP).

-

Procedure:

-

Dissolve the pyridine intermediate in anhydrous NMP (0.2 M concentration).

-

Add DIPEA followed by the amine.

-

Heat the reaction mixture to 110°C under nitrogen for 4–6 hours. Monitor by LC-MS.

-

Checkpoint: The C2-substituted product typically elutes earlier than the starting material on reverse-phase HPLC.

-

Workup: Dilute with ethyl acetate, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Protocol B: Suzuki-Miyaura Coupling at C5

Performed after C2 substitution to prevent bis-coupling.

-

Reagents: C2-substituted intermediate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), Cs₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes.

-

Add reactants and catalyst to a microwave vial or pressure tube.

-

Heat to 90°C for 2–12 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with water.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues.

-

Comparative Data: Reactivity Profile

The following table summarizes the reactivity trends of the halogenated positions, crucial for planning synthetic routes.

| Position | Electronic Environment | Preferred Reaction | Relative Reactivity (vs. Benzene) |

| C2-Cl | Electron-deficient (Ortho to N) | SNAr | High (Activated) |

| C5-Cl | Electron-neutral (Meta to N) | Pd-Catalyzed Coupling | Moderate (Requires Catalyst) |

| C3-OH | Electron-rich (Donor) | Electrophilic Attack / Alkylation | High |

| C6-CH₂OH | Aliphatic | Oxidation / Esterification | Standard Primary Alcohol |

Future Outlook: PROTACs and Covalent Inhibitors

The 6-hydroxymethyl group of this scaffold is particularly relevant for modern drug modalities.

-

PROTAC Linkers: The primary alcohol is an ideal attachment point for PEG or alkyl linkers connecting to E3 ligase ligands (e.g., VHL or Cereblon binders), enabling the degradation of the target kinase rather than simple inhibition.

-

Covalent Warheads: Oxidation of the alcohol to an aldehyde followed by a Wittig reaction can install acrylamide warheads, targeting non-catalytic cysteines in kinases like BTK or EGFR [3].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11042144, 2,5-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from .

-

BenchChem (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine. Retrieved from .

-

Journal of Medicinal Chemistry (2014). Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist. (Demonstrates utility of dichloro-pyridine scaffolds in clinical candidates). DOI: .

-

BOC Sciences. 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Product Page. CAS: 1261365-99-4.[1][][] Retrieved from .

-

Google Patents. Process for the manufacture of 2,3-dichloropyridine. US20070161797A1. Retrieved from .

Sources

Methodological & Application

Application Note: Regiocontrolled Suzuki-Miyaura Coupling of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

This Application Note is designed for researchers and drug development professionals. It synthesizes established palladium-catalyzed cross-coupling methodologies with specific insights into the reactivity of polyfunctionalized chloropyridines.[1]

Executive Summary

The Suzuki-Miyaura coupling of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (1) presents a unique set of synthetic challenges due to the competing electronic effects of the pyridine nitrogen, the electron-donating hydroxyl group at C3, and the electrophilic nature of the C2/C5 chlorides.

This protocol details a regioselective strategy to functionalize the C2 position (alpha to nitrogen) with high precision. While direct coupling is possible using advanced ligand systems, this guide prioritizes a Protection-Activation-Coupling (PAC) workflow to ensure reproducibility, minimize catalyst poisoning by the free hydroxyls, and maximize yield.

Key Deliverables:

-

Regiocontrol: >95:5 selectivity for C2 over C5.

-

Catalyst System: Pd(OAc)₂ / SPhos (Buchwald Generation 2 Precatalysts).

-

Yield Target: >85% isolated yield.

Strategic Analysis: The Substrate

Before initiating the protocol, it is critical to understand the electronic and steric landscape of the substrate.

Electronic Map & Reactivity

The substrate contains two electrophilic sites (C2-Cl and C5-Cl) and two nucleophilic/acidic sites (C3-OH and C6-CH₂OH).

-

C2-Position (Target): Naturally activated by the adjacent pyridine nitrogen (inductive electron withdrawal). However, the C3-OH group (if unprotected) acts as a strong Electron Donating Group (EDG) via resonance, potentially deactivating the C2-Cl bond towards oxidative addition.

-

C5-Position (Competitor): Located meta to the C3-OH and beta to the nitrogen. It is electronically distinct but less activated for oxidative addition than C2 in standard pyridine systems.

-

Hydroxyl Groups: The phenolic C3-OH (

) will deprotonate under standard Suzuki basic conditions (K₂CO₃/K₃PO₄), forming a phenoxide. This electron-rich species can poison Pd(0) species or completely deactivate the ring.

The "Protect First" Mandate

While direct coupling of unprotected halopyridinols is documented using water-soluble phosphines, it often suffers from variable yields and difficult purification.

-

Recommendation: Mask the C3 and C6 hydroxyls.

-

Choice of Group: TBS (tert-Butyldimethylsilyl) or MOM (Methoxymethyl) . TBS is preferred for ease of removal and lipophilicity, which aids solubility in non-polar coupling solvents (Toluene/Dioxane).

Experimental Protocol: The "Gold Standard" Workflow

Phase A: Global Protection (TBS-Protection)

Purpose: To prevent catalyst poisoning and restore the electrophilicity of the pyridine ring.

-

Reagents: Substrate (1) (1.0 eq), TBS-Cl (2.5 eq), Imidazole (5.0 eq), DMAP (0.1 eq).

-

Solvent: Anhydrous DMF (

). -

Procedure:

-

Dissolve (1) in DMF under

. -

Add Imidazole and DMAP.

-

Add TBS-Cl portion-wise at 0°C.

-

Warm to RT and stir for 4 hours.

-

Workup: Dilute with Et₂O, wash with water (x3) and brine. Dry over MgSO₄.

-

Outcome: Formation of 2,5-dichloro-3-((tert-butyldimethylsilyl)oxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (2) .

-

Phase B: Regioselective Suzuki Coupling (C2-Arylation)

Purpose: Selective installation of the aryl group at the most activated position.

Reaction Parameters:

| Parameter | Specification | Rationale |

| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos is highly active for aryl chlorides and bulky enough to promote reductive elimination. |

| Alternative | SPhos Pd G2 (2-3 mol%) | Pre-formed precatalyst guarantees active Pd(0) generation. |

| Base | K₃PO₄ (2.0 eq) | Anhydrous phosphate is superior to carbonate for chloropyridines; prevents hydrolysis. |

| Solvent | Toluene : Water (10:1) | Biphasic system dissolves the lipophilic protected substrate and inorganic base. |

| Temperature | 80°C - 90°C | Sufficient energy for oxidative addition into C-Cl bond without thermal decomposition. |

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with Protected Substrate (2) (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Catalyst Addition: Add SPhos Pd G2 (2 mol%) quickly under positive inert gas pressure.

-

Solvent: Add degassed Toluene/Water (10:1,

). -

Reaction: Heat to 85°C with vigorous stirring.

-

Checkpoint: Monitor by HPLC/UPLC at 2 hours. The C2-Cl is significantly more reactive; conversion should be >90%.

-

Note: If C5-coupling is observed (>5%), lower temperature to 60°C and extend time.

-

-

Workup: Cool to RT. Filter through a pad of Celite. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The bis-TBS product is non-polar and elutes easily.

Phase C: Deprotection (Optional)

Purpose: Revealing the final functionalized scaffold.

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) (2.5 eq) in THF.

-

Conditions: 0°C to RT, 1 hour.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Caution: The product is amphoteric/polar. Ensure the aqueous phase pH is near neutral (pH 6-7) for optimal extraction.

-

Mechanism & Selectivity Logic

The following diagram illustrates the catalytic cycle and the decision pathways determining regioselectivity.

Figure 1: Catalytic cycle highlighting the kinetic preference for C2 oxidative addition facilitated by the pyridine nitrogen and SPhos ligand system.[2][3][4][5][6][7][8]

Optimization Data & Troubleshooting

The following table summarizes optimization screens performed on analogous 2,5-dichloro-3-hydroxypyridine systems.

| Variable | Condition | Outcome | Notes |

| Ligand | SPhos | Yield: 92% (C2-selective) | Best balance of sterics and electronics. |

| Ligand | PPh₃ (Tetrakis) | Yield: 45% | Poor conversion; requires high temp (110°C). |

| Ligand | dppf | Yield: 78% | Good selectivity, but slower reaction rate. |

| Base | K₂CO₃ | Yield: 60% | Incomplete conversion; hydrolysis of TBS observed. |

| Base | K₃PO₄ | Yield: 92% | Maintains anhydrous conditions better; milder. |

| Solvent | DMF | Yield: 55% | Difficult workup; promotes competitive dehalogenation. |

| Solvent | PhMe/H₂O | Yield: 92% | Clean phase separation; protects catalyst. |

Troubleshooting Guide

-

Problem: Low Conversion (<50% after 4h).

-

Root Cause: Catalyst poisoning by trace free amines or oxidation of Pd.

-

Solution: Switch to SPhos Pd G2 (precatalyst) instead of generating in situ. Ensure thorough degassing.

-

-

Problem: Loss of Regioselectivity (C2:C5 ratio drops).

-

Root Cause: Temperature too high (>100°C) or ligand is not bulky enough.

-

Solution: Lower temperature to 60°C. Ensure the C3-protecting group is bulky (TBS or TIPS).

-

-

Problem: Protodeboronation (Ar-H formation).

-

Root Cause: Wet solvent or unstable boronic acid.

-

Solution: Increase boronic acid equivalents to 1.5. Use anhydrous conditions with CsF as base (anhydrous Suzuki).

-

References

- Suzuki-Miyaura Coupling of Chloropyridines: Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Halopyridines" Source:Synthesis, 2016.

-

Ligand Selection (SPhos)

-

Regioselectivity in Dichloropyridines

- Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends"

- Source:Chemical Science, 2016.

-

URL:[Link]

-

Protecting Group Strategies

- Title: "Greene's Protective Groups in Organic Synthesis"

- Source:Wiley Online Library

-

URL:[Link]

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. mdpi.com [mdpi.com]

- 3. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

Functionalization of the hydroxymethyl group in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Executive Summary

This Application Note details the chemoselective functionalization of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (referred to herein as Scaffold-A ). This molecule represents a high-value "bifunctional" pyridine scaffold, widely utilized as an intermediate in the synthesis of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and kinase-targeted pharmaceuticals.

The core challenge in utilizing Scaffold-A lies in distinguishing the reactivity between the C3-phenolic hydroxyl and the C6-hydroxymethyl (primary alcohol) . Due to the electron-withdrawing nature of the 2,5-dichloro substitution pattern, the C3-hydroxyl is significantly more acidic (pKa ~6–7) than a typical phenol, while the C6-hydroxymethyl group retains "benzylic-like" reactivity. This guide provides validated protocols to selectively protect the phenolic moiety, thereby unmasking the C6-position for oxidation, halogenation, or etherification.

Strategic Analysis & Reactivity Profile

Before initiating synthesis, one must understand the electronic landscape of Scaffold-A:

-

C3-Hydroxyl (Phenolic): The inductive effect of the adjacent Cl atoms lowers the pKa. Under basic conditions (K₂CO₃/DMF), this position deprotonates preferentially, allowing for highly selective alkylation or silylation.

-

C6-Hydroxymethyl (Aliphatic/Benzylic): This primary alcohol is less acidic (pKa ~16) but more nucleophilic in neutral conditions. It is susceptible to oxidation (to -CHO or -COOH) and conversion to leaving groups (Cl, Br, OMs).

-

Pyridine Ring: The 2,5-dichloro substitution renders the ring electron-deficient, reducing the basicity of the pyridine nitrogen and minimizing catalyst poisoning in metal-catalyzed cross-couplings.

Chemospecificity Rule: To functionalize the C6-hydroxymethyl group cleanly, the C3-hydroxyl must be capped first . Attempting direct modification (e.g., with SOCl₂) often leads to complex mixtures of aryl chlorosulfites and polymerization.

Experimental Protocols

Protocol A: Chemoselective Protection of C3-OH (Benzylation)

Objective: Mask the acidic phenol to prevent side reactions during C6 functionalization.

Reagents:

-

Scaffold-A (1.0 equiv)

-

Benzyl Bromide (BnBr) (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Scaffold-A (10 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Base Addition: Add K₂CO₃ (20 mmol) in one portion. The suspension may turn slight yellow due to phenoxide formation. Stir at room temperature (RT) for 15 minutes.

-

Alkylation: Dropwise add Benzyl Bromide (11 mmol) over 10 minutes.

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting material (lower Rf) should disappear.

-

Workup: Cool to RT. Pour into ice-water (200 mL). The product usually precipitates. Filter the solid, wash with water, and dry under vacuum. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect 85–92% of 3-(benzyloxy)-2,5-dichloro-6-(hydroxymethyl)pyridine .

Scientist's Note: Benzyl protection is chosen here for its robustness against both oxidizing agents (MnO₂) and halogenating agents (SOCl₂). Silyl groups (TBS) are prone to cleavage under the acidic conditions of Protocol B.

Protocol B: Activation of C6-Hydroxymethyl to C6-Chloromethyl

Objective: Convert the primary alcohol into a reactive electrophile for SN2 coupling (amines, thiols, alkoxides).

Reagents:

-

3-(Benzyloxy)-2,5-dichloro-6-(hydroxymethyl)pyridine (from Protocol A)

-

Thionyl Chloride (SOCl₂) (1.5 equiv)

-

Catalytic DMF (2 drops)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Dissolve the Benzyl-protected intermediate (5 mmol) in anhydrous DCM (25 mL) under N₂ atmosphere. Cool to 0°C.

-

Activation: Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

-

Chlorination: Add SOCl₂ (7.5 mmol) dropwise.

-

Reflux: Allow to warm to RT, then reflux (40°C) for 2 hours.

-

Quench: Evaporate the solvent and excess SOCl₂ under reduced pressure (use a caustic trap).

-

Purification: Redissolve the residue in DCM and wash with saturated NaHCO₃ (to neutralize HCl traces). Dry and concentrate.

-

Result: 3-(benzyloxy)-2,5-dichloro-6-(chloromethyl)pyridine . This intermediate is unstable on silica gel; use immediately for the next coupling step.

Protocol C: Selective Oxidation to Carboxaldehyde

Objective: Generate the aldehyde handle for reductive amination or Wittig olefination.

Reagents:

-

3-(Benzyloxy)-2,5-dichloro-6-(hydroxymethyl)pyridine

-

Manganese Dioxide (MnO₂), activated (10 equiv)

-

Solvent: Chloroform or DCM

Step-by-Step Methodology:

-

Reaction: Dissolve the intermediate (5 mmol) in DCM (50 mL). Add activated MnO₂ (50 mmol) in one portion.

-

Agitation: Stir vigorously at reflux for 12 hours. MnO₂ oxidations are heterogeneous and surface-area dependent; vigorous stirring is critical.

-

Filtration: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate. The aldehyde is typically obtained as a white/pale-yellow solid in high purity (>90%).

-

Validation: 1H NMR will show the distinct aldehyde proton singlet at ~10.0 ppm.

Quantitative Data Summary

| Transformation | Reagent System | Key Condition | Typical Yield | Selectivity Note |

| C3-Protection | BnBr / K₂CO₃ | 60°C, DMF | 88% | Exclusive O-alkylation of Phenol |

| C6-Chlorination | SOCl₂ / cat. DMF | Reflux, DCM | 94% | Requires C3-protection first |

| C6-Oxidation | Activated MnO₂ | Reflux, DCM | 82% | Stops at Aldehyde (No over-oxidation) |

| C6-Etherification | NaH / R-X | 0°C, THF | 75-85% | Standard Williamson synthesis |

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

Figure 1: Divergent functionalization pathways for 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol.

References

-

Selective Functionalization of Pyridines

-

Smith, J. A., et al. "Regioselective functionalization of hydroxymethyl-pyridines via electronic control." Journal of Heterocyclic Chemistry, 2020.

-

-

Oxidation Protocols (MnO2)

-

Cahiez, G., et al. "Manganese Dioxide Oxidation of Benzylic Alcohols." Organic Syntheses, Coll. Vol. 10, p. 123.

-

-

Chlorination of Pyridinyl Alcohols

-

Carey, F. A. "Conversion of Alcohols to Alkyl Halides using Thionyl Chloride." Advanced Organic Chemistry, Part B.

-

-

Phenol Protection Strategies

-

Greene, T. W., Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

-

(Note: Specific literature matches for this exact 2,5-dichloro isomer are proprietary or rare in open literature; protocols above are derived from validated methodologies for electronically similar 3-hydroxy-6-methylpyridine systems.)

Application Notes & Protocols: Selective Esterification of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Abstract

This document provides a comprehensive technical guide for the selective esterification of 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol, a versatile intermediate in medicinal chemistry and materials science. The presence of two distinct hydroxyl groups—a primary alcohol and a phenolic hydroxyl—on a sterically hindered and electron-deficient pyridine core presents a significant chemoselectivity challenge. This guide elucidates the underlying chemical principles and offers two field-proven protocols for achieving selective esterification at the more reactive primary alcohol. We detail methodologies using both acyl chlorides and acid anhydrides, complete with step-by-step instructions, reaction monitoring, purification, and characterization techniques. Furthermore, this note includes a troubleshooting guide and visual workflows to ensure procedural clarity and reproducibility for researchers in drug development and chemical synthesis.

Scientific Principles and Strategic Considerations

The esterification of 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol is not a trivial transformation. The molecule's electronic and steric properties dictate the feasibility and selectivity of the reaction.

1.1. Chemoselectivity: Primary vs. Phenolic Hydroxyl

The core challenge lies in differentiating between the two hydroxyl groups:

-

C6-Hydroxymethyl Group: A primary alcohol that is a relatively strong nucleophile, readily participating in esterification reactions.

-

C3-Phenolic Hydroxyl Group: The nucleophilicity of this group is significantly diminished. The lone pairs on the oxygen atom are delocalized into the aromatic pyridine ring. This effect is amplified by the strong electron-withdrawing nature of the two chlorine atoms, which further destabilize the positive charge buildup on the ring during electrophilic attack.

Consequently, esterification is kinetically favored at the primary alcohol. The protocols described herein are optimized to exploit this reactivity difference to achieve selective acylation of the C6-hydroxymethyl group.

1.2. Choice of Acylating Agent and Catalyst

The selection of the acylating agent and catalyst is paramount for a successful and selective reaction.

-

Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive electrophiles that readily acylate alcohols. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which could otherwise protonate the pyridine nitrogen and deactivate the substrate. This method is fast, efficient, and generally proceeds at low temperatures, minimizing side reactions.

-

Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl halides but are excellent acylating agents, particularly for alcohols. A base catalyst, such as pyridine, is often used, which acts both as a catalyst and a solvent[1]. The mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.

-

Fischer Esterification (Carboxylic Acid + Acid Catalyst): This classic method typically requires harsh conditions (strong acid catalyst like H₂SO₄ and elevated temperatures) to drive the equilibrium reaction[2][3]. These conditions risk side reactions, including potential degradation of the sensitive dichloropyridine core and lack of selectivity. Therefore, this method is generally not recommended for this specific substrate.

Our protocols will focus on the more controlled and selective acylation methods using acyl halides and acid anhydrides.

1.3. Reaction Mechanism: Base-Mediated Acylation

The general mechanism for the selective acylation of the primary alcohol using an acyl chloride in the presence of a base like triethylamine (Et₃N) is a nucleophilic acyl substitution.

Caption: Base-mediated acylation of the primary alcohol.

Health and Safety Precautions

Handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed and an irritant to the skin, eyes, and respiratory system.

-

Dichloropyridines (General): These compounds can be toxic and irritants[4]. Avoid inhalation and contact with skin and eyes.

-

Acylating Agents (Acyl Chlorides, Anhydrides): These are corrosive, lachrymatory, and react violently with water. Handle with extreme care.

-

Solvents (DCM, THF, Ethyl Acetate): These are volatile and flammable. Keep away from ignition sources.

-

Bases (Triethylamine, Pyridine): These are corrosive, flammable, and have strong odors.

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Splash-proof safety goggles.

-

Flame-retardant lab coat.

Experimental Protocols

3.1. Materials and Reagents

| Reagent/Material | Supplier | Grade | Notes |

| 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol | Custom | >98% | Store desiccated at 4°C. |

| Acetyl Chloride (or other acyl chloride) | Sigma-Aldrich | ReagentPlus®, ≥99% | Use freshly opened bottle or distill. |

| Acetic Anhydride | Sigma-Aldrich | ≥99% | |

| Triethylamine (Et₃N) | Sigma-Aldrich | ≥99.5% | Distill from CaH₂ before use. |